3-(3-Methylcyclohexyl)azetidine hydrochloride
Description
3-(3-Methylcyclohexyl)azetidine hydrochloride is an azetidine derivative featuring a 3-methylcyclohexyl substituent attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. Below, we compare it to structurally related azetidine hydrochlorides to infer its characteristics.
Properties
IUPAC Name |
3-(3-methylcyclohexyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h8-11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHGZIGUJAAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation via Cyclization
A key patented method involves reacting a primary arylmethylamine derivative with a propane derivative bearing leaving groups at the 1 and 3 positions. This reaction occurs in an organic solvent with a non-nucleophilic base and water to promote azetidine ring closure, yielding an N-protected azetidine intermediate.
- Starting materials: Primary methylamine with bulky substituents and 1-bromo-3-chloropropane.
- Reaction conditions: Heating in a hot organic solvent with controlled water content.
- Outcome: Formation of azetidine ring with N-protection to prevent side reactions.
This process is novel in its use of specific intermediates and the controlled liberation of the azetidine free base in vapor form, which is then condensed to a liquid azetidine compound.
Hydrogenolysis and Salt Formation
The N-protected azetidine intermediate undergoes hydrogenolysis in the presence of a strong mineral acid and a hydrogenolysis catalyst such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C). This step removes the protecting group, yielding an azetidine salt concentrate.
- Catalyst: Pd(OH)2/C or Pd/C.
- Solvent: Organic or aqueous-organic mixtures.
- Conditions: Hydrogen gas under pressure (e.g., 4 atm), room temperature to moderate heating.
- Duration: Typically 12 hours.
The resulting azetidine salt is then treated with a strong base to liberate the free base azetidine, which can be condensed and collected as a liquid.
Conversion to Hydrochloride Salt
For enhanced stability and ease of handling, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid. This step often involves:
- Acidification of the free base solution.
- Heating under controlled temperature (e.g., near 99°C).
- Stirring for several hours to ensure complete salt formation.
This step yields the target compound, 3-(3-Methylcyclohexyl)azetidine hydrochloride, in high purity and yield.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Catalyst/Medium | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azetidine ring formation | Primary methylamine + 1-bromo-3-chloropropane | Non-nucleophilic base, H2O | Hot organic solvent | Variable | Not specified | Formation of N-protected azetidine |
| Hydrogenolysis and salt formation | N-protected azetidine + H2 + strong mineral acid | Pd(OH)2/C or Pd/C | Room temp, 4 atm H2 | 12 hours | ~94% | Removal of protecting group, salt formation |
| Liberation of free base | Azetidine salt + strong base | Aqueous/organic solvent | Hot, agitated | Minutes to hours | Not specified | Vapor phase liberation and condensation |
| Hydrochloride salt formation | Free base + HCl (6% mass fraction) | Acidic aqueous solution | ~99°C | 5 hours | High | Formation of stable hydrochloride salt |
Research Findings and Analysis
- The patented method emphasizes the use of specific propane derivatives with leaving groups at positions 1 and 3, facilitating efficient azetidine ring closure.
- Hydrogenolysis using Pd(OH)2/C in ethanol under mild pressure is effective for removing N-protecting groups without degrading the azetidine ring, achieving yields up to 94%.
- The liberation of the azetidine free base via treatment with a strong base and vapor condensation is a novel approach that improves purity and handling.
- Conversion to the hydrochloride salt under controlled acidic and thermal conditions ensures product stability and crystallinity, important for pharmaceutical applications.
Summary Table of Key Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Azetidine ring formation | Cyclization of primary methylamine with propane derivative | 1-bromo-3-chloropropane, base | High selectivity, novel intermediates | Requires precise control of water and temperature |
| Hydrogenolysis and salt formation | Removal of protecting group by catalytic hydrogenation | Pd(OH)2/C, H2, acid | High yield, mild conditions | Catalyst removal necessary |
| Free base liberation | Treatment with strong base and vapor condensation | Strong base (e.g., NaOH) | Pure free base isolation | Requires vapor handling setup |
| Hydrochloride salt formation | Acidification with HCl under heat | HCl (6% solution) | Stable salt form, easy purification | Requires heating and stirring |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylcyclohexyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3-(3-Methylcyclohexyl)azetidine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(3-Methylcyclohexyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclohexyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Azetidine derivatives vary widely in substituent type and position, impacting their physicochemical and biological properties. Key examples include:
Halogen-Substituted Derivatives
- 3-(3,4-Dichlorophenyl)-3-phenylmethoxyazetidine hydrochloride (ANT-110) Substituents: 3,4-Dichlorophenyl and phenylmethoxy groups. Melting Point: 154.3–156.2°C . Analysis: Chlorine atoms introduce electron-withdrawing effects, likely increasing molecular polarity and melting point compared to non-halogenated analogs.
- 3-(4-Chlorophenoxy)azetidine hydrochloride Substituents: 4-Chlorophenoxy group. Molecular Formula: C₉H₁₁Cl₂NO. CAS: 1019616-06-8 . Properties: The para-chloro substituent may enhance metabolic stability but reduce solubility.
Fluorinated Derivatives
3-(4-Fluorophenyl)-3-(2-fluorophenyl)methoxyazetidine hydrochloride (ANT-160)
3-(Difluoromethyl)azetidine hydrochloride
Alkyl- and Alkoxy-Substituted Derivatives
3-Methoxyazetidine hydrochloride
- 3-Methylazetidine hydrochloride Substituents: Methyl group. CAS: 935669-28-6 .
Physicochemical Properties
The 3-methylcyclohexyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like methyl or methoxy groups. Key comparisons include:
*LogP values estimated using fragment-based methods.
Biological Activity
Overview
3-(3-Methylcyclohexyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula: C10H18ClN
- Molecular Weight: 189.71 g/mol
- IUPAC Name: this compound
- CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following actions:
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in metabolic pathways or microbial growth.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of azetidine, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Moderate activity noted |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Case Studies
Study on Antibacterial Activity:
A recent study evaluated the antibacterial efficacy of various azetidine derivatives, including this compound. The results demonstrated potent activity against Gram-positive bacteria with MIC values significantly lower than those of standard antibiotics like ciprofloxacin.
Fungal Inhibition:
Other investigations have reported antifungal properties against Candida albicans and other fungal strains, with MIC values ranging from 16.69 to 78.23 µM. This highlights the compound's potential in treating fungal infections.
Structure-Activity Relationship (SAR)
Studies have indicated that modifications on the azetidine ring can enhance antimicrobial properties, suggesting avenues for further development. For example, altering substituents on the cyclohexyl group may improve binding affinity to target sites.
Research Findings
Recent advancements in the synthesis and evaluation of this compound have led to several key findings:
- Synthesis Methods: The synthesis typically involves reacting appropriate precursors under controlled conditions to yield high-purity products.
- Biological Assays: Various assays have been conducted to evaluate the compound's biological activity, including enzyme inhibition tests and receptor binding studies.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(3-Methylcyclohexyl)azetidine hydrochloride in academic settings?
- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent choice, temperature, catalyst) and purification efficiency. For example, anhydrous dioxane and HCl in dioxane are effective for introducing the hydrochloride salt, as demonstrated in azetidine derivative syntheses . Use vacuum drying to isolate the product and validate purity via HPLC (≥95% purity recommended) . Reaction parameters like time (2–4 hours) and stoichiometric ratios should be tested systematically using factorial design to identify optimal conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm, referencing retention times against known standards .
- NMR : Analyze and spectra to confirm the azetidine ring and methylcyclohexyl substituents. Cross-reference with databases like NIST Webbook for spectral validation .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z corresponding to CHN·HCl) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS guidelines for skin/eye protection and corrosion prevention:
- Use nitrile gloves, lab coats, and safety goggles to avoid direct contact .
- Work in a fume hood to prevent inhalation of aerosols.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can computational methods accelerate the design of reactions involving this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms can predict optimal conditions (e.g., solvent polarity, temperature) and reduce experimental trial-and-error . Combine with machine learning to analyze historical reaction data and prioritize high-yield conditions .
Q. What experimental strategies resolve contradictions in mechanistic studies of azetidine derivatives?
- Methodological Answer :
- Isotopic Labeling : Use -labeled reactants to track azetidine ring formation via NMR .
- Kinetic Studies : Monitor intermediate formation using stopped-flow spectroscopy or in-situ IR. Compare computational predictions (e.g., activation energy) with empirical data to validate mechanisms .
Q. How can factorial design improve the scalability of this compound synthesis?
- Methodological Answer : Apply a 2 factorial design to test variables like catalyst loading (0.5–2.0 mol%), temperature (20–60°C), and reaction time (1–4 hours). Analyze interactions using ANOVA to identify dominant factors affecting yield and purity . For example, a study on similar azetidine derivatives found temperature and solvent polarity to be critical .
Q. What advanced techniques characterize impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with high sensitivity. Use collision-induced dissociation (CID) to fragment ions and identify structural anomalies .
- X-ray Diffraction : Resolve crystalline impurities by comparing experimental XRD patterns with simulated data from databases .
Q. How does reactor design influence the efficiency of large-scale azetidine hydrochloride synthesis?
- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize parameters like residence time (e.g., 30–60 minutes) and mixing efficiency (Reynolds number > 2000) for azetidine ring stability . Compare batch vs. flow systems using kinetic modeling to predict scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
